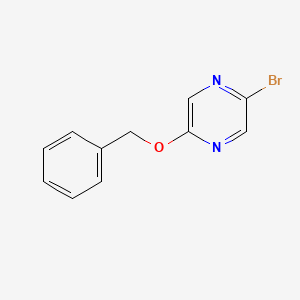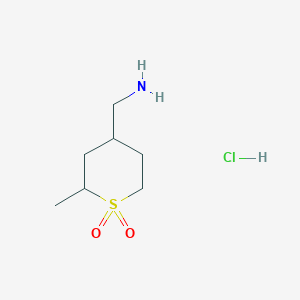
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, also known as DTCPA, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. DTCPA has been shown to have potential therapeutic applications for various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Aplicaciones Científicas De Investigación
Androgen Receptor Antagonist Activity
N-arylpiperazine-1-carboxamide derivatives, including N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown potent AR antagonist activity and promising antiandrogenic properties. This suggests potential use in the treatment of prostate cancer (Kinoyama et al., 2005).
Synthesis of Antitumor and Antimicrobial Compounds
Enaminones, including N-arylpyrazole-containing derivatives, have been synthesized for potential applications in creating compounds with antitumor and antimicrobial activities. These compounds have shown comparable inhibition effects to standard treatments in human breast and liver carcinoma cell lines (Riyadh, 2011).
Development of Spirocyclic 2,6-Dioxopiperazine Derivatives
Chiral spirocyclic 2,6-dioxopiperazines have been synthesized from amino acid derived alpha-quaternary alpha-amino nitriles, showing potential for diverse molecular applications. This includes the creation of novel heterocyclic systems with applications in pharmaceuticals and organic chemistry (González-Vera et al., 2005).
Serotonin Receptor Activity
Functionalized adamantyl aryl- and heteroarylpiperazine derivatives have been explored for their serotonin receptor activities. These compounds, including adamantyl-1-carboxylic acid derivatives, have shown high affinity for 5-HT(1A) receptors and potential anxiolytic and antidepressant properties (Abou-Gharbia et al., 1999).
Potential Nootropic Agents
A variety of 1,4-disubstituted 2-oxopyrrolidines and related compounds have been synthesized for evaluation as potential nootropic agents. These compounds have been tested for cognitive-enhancing activities (Valenta et al., 1994).
Mecanismo De Acción
Target of Action
Similar compounds such as 2,4-dichlorobenzyl alcohol have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets (bacteria and viruses) and disrupt their normal functions, leading to their death .
Biochemical Pathways
It can be inferred that the compound may interfere with the metabolic processes of the target organisms (bacteria and viruses), thereby inhibiting their growth and proliferation .
Pharmacokinetics
Similar compounds are often used in lozenges and are likely absorbed through the oral mucosa . The impact on bioavailability would depend on factors such as dosage form, patient characteristics, and other factors.
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may lead to the death of the target organisms (bacteria and viruses), thereby alleviating the symptoms of the infection .
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-15-3-7-18(8-4-15)29(27,28)25(14-16-5-6-17(21)13-19(16)22)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFMTXBRXNKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)


![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)
